molecular formula C₁₁H₆BrN₃O₃ B1663302 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one CAS No. 202808-11-5

8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one

Cat. No. B1663302
M. Wt: 308.09 g/mol
InChI Key: AXFGZZXFEDISAJ-UHFFFAOYSA-N
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Description

“8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one”, also known as MRZ 2-514, is a strychnine-insensitive modulatory site of the NMDA receptor (glycineB) antagonist . It has a molecular weight of 308.09 and a molecular formula of C11H6BrN3O3 .


Synthesis Analysis

The synthesis of pyrimido [4,5- b ]quinolines, which is a vital structural motif in medicinal chemistry, has been a challenging topic. A wide range of starting materials have been employed to achieve this nucleus such as quinoline derivatives and isatins . Multi-component one-pot synthetic approaches were employed either by using barbituric or thiobarbituric acid, amines and aldehydes or from 6-aminouracils, aldehydes and cyclohexanone derivatives .


Molecular Structure Analysis

The molecular structure of “8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one” is characterized by a nitrogen-containing bicyclic compound. The structure is a fusion of two pyridines through two adjacent carbon atoms .

Scientific Research Applications

Antimicrobial and Antiviral Properties

  • The structurally related compound, 6,7-dichloroimidazo[4,5-b]quinolin-2-one, has shown potential as an antiviral agent against human cytomegalovirus (HCMV) with a unique mode of action (Zhu, Lippa, & Townsend, 1999).
  • Novel Cu(II), Co(II), and Ni(II) complexes of 8-hydroxyquinolineazo analogues, similar in structure to 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, have demonstrated significant antimicrobial activity (Sahoo, Nandini, & Sudhir Kumar, 2017).

Anti-Cancer Research

  • Research on 4-piperazinylquinoline derivatives, which share a quinoline core with 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, revealed potent cytotoxic effects on human breast tumor cell lines, suggesting potential applications in anti-cancer therapies (Solomon, Hu, & Lee, 2010).
  • Studies on substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, structurally related to 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, have shown promising antibacterial activities, indicating their potential in treating systemic infections (Ishikawa et al., 1990).

Other Applications

  • Synthesis and characterization of novel 8-hydroxyquinoline derivatives, related to 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, have been carried out for their corrosion inhibition properties on mild steel, revealing potential industrial applications (Rbaa et al., 2018).
  • A systematic study of various quinoline derivatives, similar to 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, demonstrated bacteriostatic and fungistatic activities, suggesting their utility in anti-infective therapies (Bahal, Baichwal, & Khorana, 1961).

properties

IUPAC Name

8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFGZZXFEDISAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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